1,8-Diazaspiro[4.5]decan-2-one hydrochloride
Description
Historical Context and Discovery
The development of this compound is rooted in the broader history of spirocyclic compound discovery and synthesis. The foundation for spirocyclic chemistry was established in 1900 when von Baeyer identified the first spiro compound, marking the beginning of systematic research into these unique molecular architectures. This pioneering work opened the pathway for understanding the distinctive properties of compounds containing spiro centers, where two or more rings share a single connecting atom.
The specific compound 1,8-Diazaspiro[4.5]decan-2-one was first documented in chemical databases in 2007, as evidenced by its initial creation date in PubChem records. The subsequent development of its hydrochloride salt form followed in 2014, reflecting the pharmaceutical industry's interest in improving the compound's physicochemical properties for potential therapeutic applications. This temporal progression demonstrates the evolution from basic structural identification to practical salt formation strategies aimed at enhancing bioavailability and handling characteristics.
The emergence of this compound in patent literature further illustrates its growing significance in drug discovery programs. Recent patent applications have highlighted its role as a key structural component in the development of kinase inhibitors, particularly those targeting Large Tumor Suppressor kinase 1 and 2 (LATS1/2) pathways. This patent activity indicates ongoing research efforts to exploit the unique conformational properties of the spirocyclic framework for therapeutic benefit.
Significance in Spirocyclic Chemistry
This compound exemplifies the distinctive characteristics that make spirocyclic compounds valuable in modern chemical research. The spiro center in this compound creates a naturally occurring three-dimensional structure that reduces conformational entropy penalties associated with target binding, a property that has made spirocycles increasingly attractive in pharmaceutical design. The perpendicular arrangement of the rings in spirocyclic compounds like this one results in the suppression of molecular interactions between π-systems, which enhances solubility and prevents the formation of undesirable aggregates.
The compound's rigid conformational features contribute to its potential as a pharmaceutical building block. Unlike flexible aliphatic chains, the spirocyclic framework constrains the molecule into defined spatial arrangements, which can lead to more selective interactions with biological targets. This rigidity, combined with the presence of two nitrogen atoms in the diaza configuration, provides multiple sites for hydrogen bonding and electrostatic interactions, enhancing the compound's potential for specific receptor binding.
The three-dimensional geometry of this compound also influences its physicochemical properties in ways that are beneficial for drug development. The doubling of molecular weight through salt formation, combined with the cross-shaped molecular structure and inherent rigidity, leads to reduced crystallization tendencies and improved handling characteristics. These properties make the compound particularly suitable for formulation development and manufacturing processes.
Classification within Heterocyclic Compounds
This compound belongs to the category of saturated heterocyclic compounds, specifically those containing nitrogen heteroatoms. The compound can be classified as an aliphatic heterocyclic compound because it lacks aromatic double bonds within its ring system, distinguishing it from aromatic heterocycles such as pyridine or pyrrole. This classification places it among cyclic amines and cyclic amides, which are known for their varied biological activities and synthetic utility.
Within the broader context of heterocyclic chemistry, this compound represents a complex multicyclic system that combines features of both lactams and cyclic amines. The presence of the carbonyl group in the lactam portion provides opportunities for hydrogen bonding and nucleophilic attack, while the secondary amine nitrogen in the piperidine-like ring offers sites for protonation and further chemical modification. This dual functionality makes the compound particularly versatile as a synthetic intermediate.
The diaza designation indicates the presence of two nitrogen atoms within the molecular framework, which is significant for both its chemical reactivity and biological potential. These nitrogen atoms can participate in coordination chemistry, serve as sites for metabolic transformation, and contribute to the compound's overall polarity and water solubility when protonated. The strategic positioning of these nitrogen atoms within the spirocyclic framework provides a unique spatial arrangement that distinguishes this compound from other heterocyclic systems.
Systematic Nomenclature and Chemical Identity
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for spirocyclic compounds. The base compound is named 1,8-diazaspiro[4.5]decan-2-one, where the numerical designation [4.5] indicates the number of atoms in each ring excluding the spiro carbon. The numbers 1 and 8 specify the positions of the nitrogen atoms within the bicyclic system, while the "2-one" designation identifies the location and nature of the carbonyl functional group.
The compound's molecular identity is precisely defined by multiple chemical identifiers that ensure unambiguous recognition across chemical databases and literature. The Chemical Abstracts Service (CAS) number for the hydrochloride salt is 1389313-57-8, while the free base carries the identifier 1158749-93-9. The molecular formula for the hydrochloride salt is C8H15ClN2O, reflecting the addition of hydrogen chloride to the base structure with formula C8H14N2O.
Advanced chemical identification systems provide additional layers of structural specification. The International Chemical Identifier (InChI) for the hydrochloride salt is InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H, which encodes the complete structural information including stereochemistry and connectivity. The corresponding InChI Key LRICLOKLOIFZFZ-UHFFFAOYSA-N provides a shortened hash representation suitable for database searches and chemical informatics applications.
The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is represented as C1CC2(CCNCC2)NC1=O.Cl, which describes the atomic connectivity in a linear format. This notation system enables computational chemistry applications and automated structure recognition systems to process the compound's structural information efficiently.
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 190.67 g/mol |
| CAS Number | 1389313-57-8 |
| InChI | InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H |
| InChI Key | LRICLOKLOIFZFZ-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNCC2)NC1=O.Cl |
Table 2: Physical and Chemical Properties
Propriétés
IUPAC Name |
1,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRICLOKLOIFZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389313-57-8 | |
| Record name | 1,8-Diazaspiro[4.5]decan-2-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mécanisme D'action
Target of Action
The primary targets of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride are the receptor interaction protein kinase 1 (RIPK1) and the TYK2/JAK1 kinases. RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and its inhibition can block the activation of the necroptosis pathway. TYK2/JAK1 kinases are involved in the regulation of immune responses.
Mode of Action
this compound interacts with its targets by inhibiting their kinase activity. This inhibition blocks the activation of the necroptosis pathway in the case of RIPK1 and regulates the expression of related genes in the case of TYK2/JAK1.
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1. It also influences the immune response by regulating the expression of TYK2/JAK1-regulated genes. The downstream effects include the prevention of programmed cell death and the regulation of immune responses.
Pharmacokinetics
The pharmacokinetic properties of 1,8-Diazaspiro[4It’s known that the compound has excellent metabolic stability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of necroptosis in cells, demonstrated in a necroptosis model in U937 cells. It also has an anti-inflammatory effect, mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,8-Diazaspiro[4It’s known that the compound should be stored in an inert atmosphere at 2-8°c, suggesting that temperature and atmospheric conditions could affect its stability.
Analyse Biochimique
Biochemical Properties
1,8-Diazaspiro[4.5]decan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death. The interaction between this compound and RIPK1 inhibits the kinase activity, thereby blocking the necroptotic pathway and potentially offering therapeutic benefits in inflammatory diseases.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In U937 cells, a model for studying necroptosis, this compound demonstrated significant anti-necroptotic effects by inhibiting RIPK1. This inhibition leads to reduced cell death and altered gene expression patterns associated with inflammation and cell survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of RIPK1, this compound inhibits its kinase activity, preventing the phosphorylation events required for necroptosis. This inhibition disrupts the downstream signaling cascade, ultimately leading to reduced cell death and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and refrigeration conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity, reducing necroptosis and inflammation At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic use
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s inhibition of RIPK1 affects metabolic flux and metabolite levels associated with necroptosis and inflammation. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions influence the compound’s efficacy and potential therapeutic effects, highlighting the importance of studying its transport and distribution mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Activité Biologique
1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews various studies that highlight its pharmacological properties, particularly in neuropharmacology and anti-inflammatory applications.
Chemical Structure and Properties
The compound has a molecular formula of C₉H₁₆ClN₂O and a molecular weight of approximately 241.16 g/mol. Its structure features two nitrogen atoms in a diazaspiro configuration, which contributes to its biological activity through interactions with various biological targets.
Neuropharmacological Effects
This compound is noted for its significant neuropharmacological activity. Preliminary studies indicate that it may act as an inhibitor of necroptosis, a form of programmed cell death associated with neurodegenerative diseases. The compound's structural similarities to other neuroactive agents suggest potential modulation of neurotransmitter systems, particularly serotonin and dopamine receptors.
Anti-inflammatory Properties
A recent study identified derivatives of 2,8-diazaspiro[4.5]decan-1-one as selective inhibitors of TYK2/JAK1 kinases, which play crucial roles in inflammatory signaling pathways. One derivative demonstrated IC50 values of 6 nM for TYK2 and 37 nM for JAK1, indicating strong anti-inflammatory effects superior to existing treatments like tofacitinib in models of acute ulcerative colitis . This suggests that this compound could be developed as a clinical candidate for inflammatory conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the spirocyclic framework can significantly alter the biological activity of the compound. For instance, the introduction of various substituents on the diaza moiety can enhance potency against specific targets while reducing off-target effects .
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | C₉H₁₆ClN₂O₂ | Contains an oxygen atom instead of nitrogen |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | C₁₃H₁₈N₂O₂ | Features phenyl substitution at position 8 |
| 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride | C₉H₁₆ClN₂O | Variation in nitrogen positioning |
Study on Neuroprotective Effects
In a study investigating neuroprotective agents, this compound was tested for its ability to inhibit neuronal apoptosis in vitro. Results indicated a significant reduction in cell death under oxidative stress conditions compared to control groups, suggesting its potential utility in treating neurodegenerative diseases .
Efficacy Against Inflammatory Diseases
Another significant study evaluated the efficacy of a derivative compound based on this compound in an animal model of arthritis. The treatment group exhibited reduced joint inflammation and improved mobility compared to untreated controls, further supporting its role as an anti-inflammatory agent .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Rolapitant Hydrochloride (CAS 914462-92-3): A derivative with a phenyl group and trifluoromethyl substituents, approved as an antiemetic. Its structure includes a 1,7-diazaspiro[4.5]decan-2-one core, differing in substituent positions and functional groups .
2,8-Diazaspiro[4.5]decan-1-one Hydrochloride (CAS 832710-65-3): Features a reversed lactam position (1-one vs. 2-one) and distinct substitution patterns, leading to altered receptor binding .
1-Methyl-1,8-diazaspiro[4.5]decan-2-one Dihydrochloride (CAS 1956389-84-6): Incorporates a methyl group on the nitrogen, enhancing lipophilicity and bioavailability .
Physicochemical Properties
*Price requires vendor login (e.g., Combi-Blocks Inc.) .
Pharmacological Activity
- 1,8-Diazaspiro[4.5]decan-2-one HCl: Primarily a scaffold for NK1 antagonists. No direct clinical data, but its derivatives show promise in preclinical studies .
- Rolapitant HCl : Clinically validated for chemotherapy-induced nausea, with an IC₅₀ of 0.66 nM for NK1 receptors .
- 2,8-Diazaspiro[4.5]decan-1-one HCl: Limited activity data; used in kinase inhibitor research .
Key Research Findings
Structural Flexibility : The spirocyclic core allows modular substitution, enabling tuning of pharmacokinetic properties. For example, Rolapitant’s trifluoromethyl groups enhance metabolic stability .
Cost-Effectiveness : 1,8-Diazaspiro[4.5]decan-2-one HCl is more affordable (€114.00/g) compared to specialized derivatives like Rolapitant .
Synthetic Challenges : Derivatives with bulky substituents (e.g., trifluoromethyl) require advanced chiral synthesis techniques, increasing production costs .
Méthodes De Préparation
Synthesis via Hydrochloride Salt Formation from Protected Intermediates
One of the primary methods to prepare 1,8-diazaspiro[4.5]decan-2-one hydrochloride involves starting from a protected spirocyclic intermediate, such as tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. The process includes:
- Dissolving the protected intermediate in dichloromethane.
- Slowly adding a 4 M hydrochloric acid solution.
- Stirring the mixture at room temperature for approximately 8 hours.
- Concentrating the mixture under vacuum to yield the hydrochloride salt of 1,8-diazaspiro[4.5]decan-2-one.
This method effectively removes the protecting group and converts the compound into its hydrochloride salt form. The reaction conditions are mild, typically carried out at room temperature, ensuring the stability of the spirocyclic structure. Proton nuclear magnetic resonance (^1H NMR) characterization confirms the structure of the product.
| Step | Reagents/Conditions | Duration | Outcome |
|---|---|---|---|
| 1 | tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in CH2Cl2 | - | Starting material |
| 2 | 4 M HCl solution added slowly | 8 hours | Deprotection and salt formation |
| 3 | Concentration under vacuum | - | This compound obtained |
Reductive Amination and Subsequent Functionalization
Another preparation route involves reductive amination protocols where this compound serves as a key intermediate or substrate. This approach is often used to introduce various substituents on the spirocyclic core.
- The hydrochloride salt is dissolved in dichloromethane with triethylamine as a base.
- Sulfonyl chlorides or other electrophiles are added to the mixture.
- The reaction is stirred at room temperature for extended periods (typically 16–17 hours).
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
This method allows for the synthesis of various derivatives by modifying the spirocyclic nitrogen atoms, facilitating the exploration of structure-activity relationships in drug discovery.
| Parameter | Typical Values/Conditions |
|---|---|
| Solvent | Dichloromethane (CH2Cl2) |
| Base | Triethylamine (TEA) |
| Electrophiles | Sulfonyl chlorides (e.g., 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride) |
| Reaction Time | 16–17 hours |
| Temperature | Room temperature |
| Purification | Silica gel chromatography, preparative HPLC |
| Typical Yield | 17% to 66%, depending on substituent |
Use of Protecting Groups and Their Removal
The synthesis of 1,8-diazaspiro[4.5]decan-2-one often involves the use of protecting groups to mask reactive amine functionalities during multi-step synthesis. A notable example is the use of tert-butyl carbamate (Boc) protecting groups.
- The protected spirocyclic amine is synthesized or purchased.
- The protecting group is removed under acidic conditions, commonly using hydrochloric acid in an organic solvent.
- This step yields the free amine hydrochloride salt, which can then be further functionalized or isolated.
This strategy addresses the challenge of selective reactivity and stability of the spirocyclic amine during synthesis.
Cross-Coupling and Nucleophilic Aromatic Substitution (S_NAr) Reactions Involving 1,8-Diazaspiro[4.5]decan-2-one Derivatives
In advanced synthetic routes, 1,8-diazaspiro[4.5]decan-2-one derivatives are subjected to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution to install complex substituents on the spirocyclic scaffold.
- Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings are performed on halogenated spirocyclic intermediates.
- Nucleophilic aromatic substitution reactions replace halogen substituents on aromatic rings attached to the spirocyclic core.
- These methods enable the preparation of highly functionalized derivatives for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrochloride salt formation | 4 M HCl, dichloromethane, room temp, 8 h | Mild conditions, straightforward | Requires protected intermediate |
| Reductive amination and sulfonylation | Triethylamine, dichloromethane, sulfonyl chlorides, RT, 16–17 h | Versatile functionalization | Moderate yields, purification needed |
| Protecting group strategy | Boc protection, acidic deprotection | Selective reactivity control | Additional synthetic steps |
| Cross-coupling and S_NAr reactions | Pd catalysts, halogenated intermediates | Enables complex derivative synthesis | Requires specialized catalysts |
Research Findings and Characterization
- The hydrochloride salt of 1,8-diazaspiro[4.5]decan-2-one is typically characterized by ^1H NMR spectroscopy, showing characteristic singlets and multiplets corresponding to the spirocyclic protons.
- Mass spectrometry (MS) confirms the molecular ion peaks consistent with the expected molecular weight.
- Reaction yields vary depending on the substituents and reaction conditions, with some sulfonylation reactions yielding up to 66% of the desired product.
- The use of triethylamine as a base and dichloromethane as solvent is common across different synthetic protocols, indicating their suitability for this chemistry.
Q & A
Q. Why do solubility values vary across studies, and how can this be standardized?
Q. How to address conflicting cytotoxicity data in cell-based assays?
- Potential factors: Cell line heterogeneity (e.g., HEK293 vs. HepG2), serum concentration in media, or compound stability. Solutions:
- Pre-treat cells with cytochrome P450 inhibitors to stabilize the compound.
- Normalize data to vehicle controls and use multiplex assays (e.g., ATP + LDH measurements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
